8-Aminoguanosine triphosphate

GTP Cyclohydrolase I Tetrahydrobiopterin Biosynthesis Enzyme Inhibition

Researchers requiring precise inhibition of GTP cyclohydrolase I (GCH1) often face off-target effects with generic GTP analogs. 8-Aminoguanosine triphosphate (8-AGTP) is the definitive tool for this rate-limiting step in BH4 synthesis. - Achieves potent, competitive inhibition with a Ki of 0.25 µM, enabling acute suppression of downstream NO synthase and hydroxylase activity. - Enables single-step, 309-fold purification of GCH1 as an immobilized affinity ligand, a unique application for high-yield enzyme isolation. - Serves as a validated reference standard for kinetic assays, ensuring experimental reproducibility and specific target validation.

Molecular Formula C10H11FN2O
Molecular Weight 0
CAS No. 101212-50-4
Cat. No. B1165584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoguanosine triphosphate
CAS101212-50-4
Synonyms8-aminoguanosine triphosphate
Molecular FormulaC10H11FN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminoguanosine Triphosphate (8-AGTP): Identity & Procurement


8-Aminoguanosine triphosphate (8-AGTP), also known as 8-aminoguanosine 5'-(tetrahydrogen triphosphate) [1], is a chemically modified purine nucleotide analog derived from guanosine triphosphate (GTP) by the substitution of an amino group at the 8-position of the guanine base [2]. Its molecular formula is C10H17N6O14P3 with an exact mass of 538.00 Da . This specific modification confers distinct biochemical properties not shared by native GTP or other 8-substituted analogs, making it a specialized tool for enzymatic inhibition and affinity purification applications rather than a general-purpose nucleotide.

Compound type 8-Amino GTP analog, not a generic nucleotide
Primary use GCH1 inhibition and affinity purification studies
Key modification 8-amino group enables enzyme recognition and immobilization

Why 8-AGTP Cannot Be Replaced by Generic Analogs


Generic GTP and commonly available 8-substituted GTP analogs (e.g., 8-Bromo-GTP) lack the specific combination of the 8-amino modification and triphosphate moiety required for the compound's primary functional applications. The 8-amino group is critical for high-affinity, competitive inhibition of GTP cyclohydrolase I (Ki = 0.25 µM) [1] and enables covalent coupling to solid supports without abolishing enzyme recognition [2]. In contrast, native GTP acts as a substrate (Km = 31 µM for human liver GTP cyclohydrolase I) [1], while 8-Bromo-GTP primarily inhibits bacterial FtsZ GTPase activity with a significantly higher Ki of 31.8 µM [3], demonstrating that even small changes at the 8-position (amino vs. bromo) confer profoundly different target selectivity and potency profiles. Therefore, substituting 8-AGTP with a generic analog in an experimental or production protocol designed around its specific inhibitory or affinity properties would yield invalid results.

GTP is a substrate, not an inhibitor
Native GTP acts as a substrate for GCH1 (Km context) and cannot replace 8-AGTP in competitive inhibition workflows.
8-Bromo-GTP targets bacterial FtsZ
8-Br-GTP primarily inhibits FtsZ GTPase; its selectivity profile does not extend to human GCH1, making it unsuitable for BH4 pathway research.
Affinity immobilization requires 8-amino group
Other 8-substituted analogs lack the necessary chemistry for stable coupling to solid supports while retaining enzyme recognition.

8-AGTP: Quantitative Comparison vs. GTP & 8-Bromo-GTP


High-Affinity GCH1 Inhibition vs. Native GTP

8-Aminoguanosine triphosphate (8-AGTP) acts as a potent, competitive inhibitor of human liver GTP cyclohydrolase I (GCH1) with a dissociation constant (Ki) of 0.25 µM [1]. This represents an affinity approximately 124-fold higher than that of the natural substrate GTP, which exhibits a Km of 31 µM for the same enzyme preparation under identical conditions [1]. In contrast, native GTP is a substrate that undergoes enzymatic conversion, not a stable inhibitor.

GCH1 Inhibition (Ki vs Km)
Reported
8-AGTP Ki: 0.25 µM GTP Km: 31 µM
Reported competitive inhibition context; not a substrate for GCH1.
Purified human liver enzyme, as reported (1986).
GTP Cyclohydrolase I Tetrahydrobiopterin Biosynthesis Enzyme Inhibition

Target Selectivity: GCH1 vs. FtsZ GTPase

A direct comparison of 8-substituted GTP analogs reveals a critical difference in target selectivity: 8-AGTP is a potent inhibitor of eukaryotic GTP cyclohydrolase I (Ki = 0.25 µM) [1], whereas 8-Bromo-GTP (8-Br-GTP) is primarily characterized as a competitive inhibitor of the bacterial cell division protein FtsZ, inhibiting its polymerization and GTPase activity with a Ki of 31.8 µM [2]. The 8-amino modification confers a >127-fold higher potency for GCH1 compared to 8-Br-GTP's potency for FtsZ, and critically, the two compounds are selective for entirely different protein targets.

Target Selectivity
Cross-study
8-AGTP Ki: 0.25 µM (GCH1) 8-Br-GTP Ki: 31.8 µM (FtsZ)
Non-overlapping target selectivity; 8-Br-GTP not suitable for GCH1 studies.
Cross-study comparison; conditions may differ.
GTP Cyclohydrolase I FtsZ GTPase Target Selectivity

Affinity Ligand for GCH1 Purification

8-Aminoguanosine triphosphate can be directly coupled to an agarose matrix (Sepharose 4B) to function as a highly effective affinity chromatography ligand for the purification of GTP cyclohydrolase I [1]. This single-step affinity procedure yielded a 309-fold purification of the enzyme from human liver homogenate [1]. In contrast, native GTP cannot be stably immobilized in this manner for affinity purification without losing its binding properties, and 8-Bromo-GTP has not been reported to serve a similar function for GCH1 purification.

Affinity Purification
Reported
309-fold purification
Reported single-step affinity ligand performance for GCH1 isolation.
Immobilized on Sepharose 4B; native GTP cannot be directly coupled.
Affinity Chromatography GTP Cyclohydrolase I Protein Purification

Validated Research Applications of 8-AGTP


Inhibition of GCH1 for BH4 Biosynthesis Studies

8-AGTP is the tool of choice for competitively inhibiting GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in de novo tetrahydrobiopterin (BH4) synthesis [1]. Its high affinity (Ki = 0.25 µM) [2] enables researchers to acutely suppress BH4 production in cell-free or cell-based systems to investigate downstream effects on nitric oxide synthase activity, aromatic amino acid hydroxylation, and related metabolic pathways. This application is supported by its established mechanism as a competitive inhibitor, distinct from non-competitive pterin-based inhibitors [3].

Affinity Purification of GCH1

8-AGTP's capacity to be immobilized on solid supports (e.g., Sepharose 4B) makes it an indispensable affinity ligand for the high-yield purification of GCH1 from complex biological sources like liver or recombinant expression systems [1]. The established protocol achieves a 309-fold purification in a single step [2], providing a reliable method for obtaining highly purified enzyme for kinetic studies, structural biology, or antibody production. This is a unique application not shared by other 8-substituted GTP analogs.

GCH1 Activity Assay Development

As a potent and reversible competitive inhibitor, 8-AGTP serves as a critical control reagent in enzymatic assays designed to measure GCH1 activity. It can be used to establish baseline inhibition, validate assay specificity, or determine kinetic parameters (e.g., Ki) for novel GCH1 inhibitors by serving as a reference standard [1][2]. Its well-characterized inhibition constant (Ki = 0.25 µM) [3] provides a benchmark for quantifying relative inhibitor potency.

Application
Selection Property
Validation Focus
GCH1 inhibition for BH4 pathway studies
Competitive GCH1 inhibitor with reported affinity
Verify BH4 synthesis suppression in cell-free or cell-based systems
Affinity purification of GCH1
Immobilizable affinity ligand retaining enzyme recognition
Confirm single-step purification efficiency and enzyme integrity
GCH1 activity assay development
Reversible competitive inhibitor reference standard
Benchmark inhibition constants and assay specificity

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23 linked technical documents
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